Methyl (2S,4S)-2-methylpiperidine-4-carboxylate hydrochloride

Description

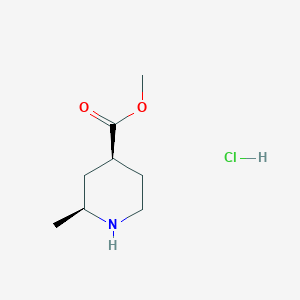

Methyl (2S,4S)-2-methylpiperidine-4-carboxylate hydrochloride is a chiral piperidine derivative characterized by a six-membered nitrogen-containing heterocyclic ring. The compound features a methyl group at the 2-position and a carboxylate ester at the 4-position, both with (S)-stereochemistry. The hydrochloride salt enhances its stability and solubility in aqueous environments. Piperidine derivatives are critical intermediates in medicinal chemistry, often serving as building blocks for pharmaceuticals targeting neurological and metabolic disorders .

The stereochemistry and functional groups (ester, methyl, and hydrochloride) likely influence its physicochemical properties, such as lipophilicity, bioavailability, and reactivity.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S,4S)-2-methylpiperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-6-5-7(3-4-9-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UARIIFVOZSXRPR-LEUCUCNGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](CCN1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-2-methylpiperidine-4-carboxylate hydrochloride typically involves the use of commercially available starting materials. One common method includes the diastereoselective synthesis from (2S,4S)-4-hydroxyproline. The reaction conditions often involve the use of zinc and magnesium enolates to achieve high diastereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-2-methylpiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (2S,4S)-2-methylpiperidine-4-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various complex organic molecules.

Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: This compound is a key intermediate in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.

Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-2-methylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl (2S,4S)-2-methylpiperidine-4-carboxylate hydrochloride with structurally related compounds from the evidence:

Key Findings from Comparative Analysis

Core Structure and Ring Size :

- Piperidine derivatives (six-membered ring) generally exhibit greater conformational flexibility compared to pyrrolidine (five-membered) or tetrahydrofuran analogs. This affects binding interactions in biological systems .

- The target compound’s piperidine core may offer enhanced stability over pyrrolidine derivatives, which are prone to ring strain .

Electron-Withdrawing Groups: Chloro-naphthyl substituents (as in ) enhance electrophilicity, altering reactivity in nucleophilic substitution reactions.

Stereochemical Influence :

- The (2S,4S)-configuration in the target compound and analogs like ensures chiral specificity, critical for enantioselective synthesis and pharmacological activity .

Hazard Profiles :

- Compounds with aromatic or halogenated substituents (e.g., ) often carry higher irritancy or toxicity risks. The hydrochloride salt in the target compound may reduce volatility but increase corrosivity .

Biological Activity

Methyl (2S,4S)-2-methylpiperidine-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₈H₁₆ClNO₂

- Molecular Weight : 179.68 g/mol

- Structure : Contains a piperidine ring with a methyl group and a carboxylate moiety, which contribute to its biological properties.

This compound interacts with various biological targets, influencing multiple pathways:

- Receptor Interaction : It has been shown to interact with specific receptors in the central nervous system, potentially modulating neurotransmitter systems.

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as neurodegenerative diseases.

Biological Activities

The biological activities associated with this compound include:

- Antidepressant Effects : Studies indicate that piperidine derivatives can exhibit antidepressant-like effects in animal models.

- Anti-inflammatory Properties : The compound may reduce inflammation through modulation of cytokine release.

- Neuroprotective Effects : It has shown potential in protecting neuronal cells from oxidative stress and apoptosis.

1. Antidepressant Activity

A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antidepressant-like behavior in rodent models. The compound was found to enhance serotonin levels, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs) .

2. Neuroprotection

Research highlighted in Frontiers in Neuroscience indicated that this compound could protect neuronal cells from oxidative damage. In vitro studies showed that it reduced reactive oxygen species (ROS) production and increased cell viability under stress conditions .

3. Anti-inflammatory Effects

A study outlined in Pharmacology Research & Perspectives reported that this compound significantly decreased the levels of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests its potential utility in treating inflammatory diseases .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| Methyl (2S,4S)-2-methylpiperidine-4-carboxylate | Piperidine ring with methyl and carboxylate groups | Antidepressant and neuroprotective |

| Rac-Methyl (2R,4R)-2-methylpiperidine-4-carboxylate | Similar structure but different chirality | Varying pharmacological properties |

| Tert-butyl (2S,4S)-4-amino-2-methylpiperidine-1-carboxylate | Contains an amino group | Potential for different therapeutic applications |

Q & A

Q. What steps should be taken if biological activity varies across assay platforms (e.g., cell-free vs. cell-based)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.